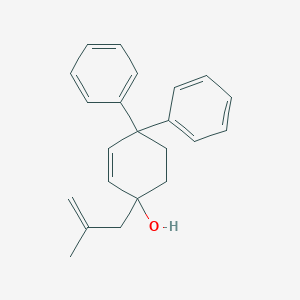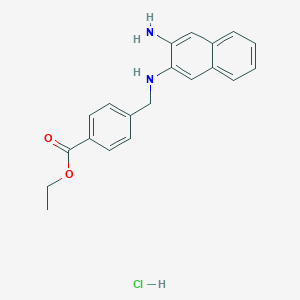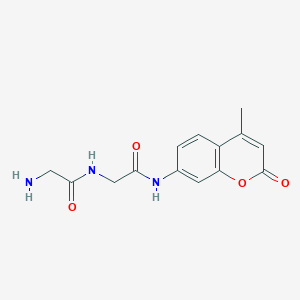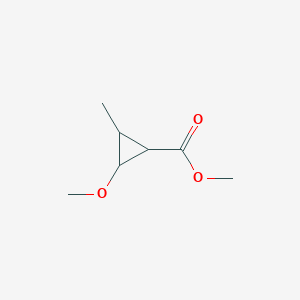
Benzenesulfonamide, N-(dihydro-2(3H)-furanylidene)-4-methyl-, (E)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(dihydro-2(3H)-furanylidene)-4-methyl-, (E)-(9CI), commonly known as 4-Methylbenzenesulfonamide, is a chemical compound that has been widely used in scientific research. It is a crystalline solid with a molecular weight of 267.34 g/mol and a melting point of 166-168°C. This compound has been studied for its potential applications in various fields such as medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 4-Methylbenzenesulfonamide is not well understood. However, some studies have suggested that it may act as an inhibitor of certain enzymes, including carbonic anhydrases and histone deacetylases. These enzymes play important roles in various biological processes, and their inhibition may lead to the observed biological activities of 4-Methylbenzenesulfonamide.
Biochemical and Physiological Effects:
4-Methylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory activity and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 4-Methylbenzenesulfonamide in lab experiments is its availability. It is a relatively inexpensive compound that can be easily synthesized in large quantities. Additionally, it has been extensively studied, and its biological activities are well documented.
However, there are also some limitations to the use of 4-Methylbenzenesulfonamide in lab experiments. One of the main limitations is its low solubility in water, which may limit its use in certain applications. Additionally, its mechanism of action is not well understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the research on 4-Methylbenzenesulfonamide. One potential direction is the development of new derivatives with improved solubility and biological activity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Conclusion:
In conclusion, 4-Methylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. It has been shown to have significant biological activities, including anticancer and anti-inflammatory activities. While there are some limitations to its use in lab experiments, its availability and well-documented biological activities make it a promising compound for future research.
Synthesis Methods
The synthesis method of 4-Methylbenzenesulfonamide involves the reaction of 4-Methylbenzenesulfonyl chloride with furfurylamine in the presence of a base such as triethylamine. This reaction results in the formation of 4-Methylbenzenesulfonamide in good yield and purity. The reaction can be represented as follows:
Scientific Research Applications
4-Methylbenzenesulfonamide has been extensively used in scientific research for various purposes. One of the primary applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, and some studies have shown promising results. Additionally, 4-Methylbenzenesulfonamide has been studied for its potential as an anti-inflammatory agent and has shown to have significant anti-inflammatory activity in animal models.
Furthermore, 4-Methylbenzenesulfonamide has been used in the development of new materials. It has been incorporated into polymer matrices to improve their mechanical properties and thermal stability. It has also been used as a cross-linking agent in the synthesis of new materials with enhanced properties.
properties
CAS RN |
139059-55-5 |
|---|---|
Product Name |
Benzenesulfonamide, N-(dihydro-2(3H)-furanylidene)-4-methyl-, (E)-(9CI) |
Molecular Formula |
C11H13NO3S |
Molecular Weight |
239.29 g/mol |
IUPAC Name |
(NE)-4-methyl-N-(oxolan-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C11H13NO3S/c1-9-4-6-10(7-5-9)16(13,14)12-11-3-2-8-15-11/h4-7H,2-3,8H2,1H3/b12-11+ |
InChI Key |
IKPKKRMXQBKPLD-VAWYXSNFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\CCCO2 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCO2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCO2 |
synonyms |
Benzenesulfonamide, N-(dihydro-2(3H)-furanylidene)-4-methyl-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate](/img/structure/B163774.png)



![2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B163782.png)


![4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide](/img/structure/B163796.png)
![Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate](/img/structure/B163801.png)



